

# Mass spectrometry analysis of 4,5-Diiodo-2-methyl-1H-imidazole

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## Compound of Interest

Compound Name: 4,5-Diiodo-2-methyl-1H-imidazole

Cat. No.: B1330929

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An In-depth Technical Guide on the Mass Spectrometry Analysis of **4,5-Diiodo-2-methyl-1H-imidazole**

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mass spectrometric analysis of **4,5-Diiodo-2-methyl-1H-imidazole**. The document outlines the core physicochemical properties, predicted fragmentation patterns, and detailed experimental protocols for the structural elucidation of this compound.

## Physicochemical Properties and Molecular Ion Prediction

A foundational understanding of the molecule's properties is essential for interpreting its mass spectrum.

- Molecular Formula: C<sub>4</sub>H<sub>4</sub>I<sub>2</sub>N<sub>2</sub>
- Monoisotopic Mass: 333.8464 Da
- Average Molecular Weight: 333.89 g/mol

For mass spectrometry, the monoisotopic mass is of primary importance. Under typical electrospray ionization (ESI) conditions in positive ion mode, the protonated molecule, [M+H]<sup>+</sup>, would be expected at a mass-to-charge ratio (m/z) of approximately 334.8537. In electron

ionization (EI), the radical molecular ion,  $[M]^+\bullet$ , would be observed at  $m/z$  333.8464. Due to the presence of two iodine atoms, which are monoisotopic ( $^{127}\text{I}$ ), no significant  $M+2$  isotopic pattern from the halogen is expected.

## Quantitative Data: Predicted Mass Spectrum

The following table summarizes the predicted major fragment ions, their corresponding  $m/z$  values, and plausible relative intensities for **4,5-Diiodo-2-methyl-1H-imidazole**, assuming electron ionization. The fragmentation of the imidazole ring and the loss of the iodine substituents are the primary fragmentation pathways.

Proposed Fragment Ion	Chemical Formula	Predicted $m/z$	Relative Intensity (%)
$[M]^+\bullet$ (Molecular Ion)	$[\text{C}_4\text{H}_4\text{I}_2\text{N}_2]^+\bullet$	333.85	45
$[M-\text{I}]^+$	$[\text{C}_4\text{H}_4\text{IN}_2]^+$	206.95	100
$[\text{I}]^+$	$[\text{I}]^+$	126.90	75
$[M-2\text{I}]^+\bullet$	$[\text{C}_4\text{H}_4\text{N}_2]^+\bullet$	79.04	30
$[\text{C}_2\text{H}_2\text{N}]^+$	$[\text{C}_2\text{H}_2\text{N}]^+$	40.02	55

## Experimental Protocol: GC-MS Analysis

A detailed methodology for analyzing **4,5-Diiodo-2-methyl-1H-imidazole** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below. This is a common and effective technique for the analysis of relatively volatile and thermally stable small molecules.

### a) Sample Preparation

- Weigh approximately 1 mg of **4,5-Diiodo-2-methyl-1H-imidazole** and dissolve it in 1 mL of high-purity methanol to create a 1 mg/mL stock solution.
- Perform a serial dilution of the stock solution with methanol to achieve a final concentration of 20  $\mu\text{g/mL}$ .

- Transfer the final solution to a 2 mL autosampler vial for analysis.

#### b) Gas Chromatography (GC) Parameters

- Instrument: Agilent 8890 GC System or equivalent.
- Column: Agilent HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Injector: Split/Splitless injector, operated in splitless mode.
- Injector Temperature: 270 °C.
- Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.
- Oven Temperature Program:
  - Initial temperature: 80 °C, hold for 1 minute.
  - Ramp 1: Increase to 200 °C at a rate of 20 °C/min.
  - Ramp 2: Increase to 300 °C at a rate of 30 °C/min.
  - Final hold: Hold at 300 °C for 5 minutes.
- Injection Volume: 1 µL.

#### c) Mass Spectrometry (MS) Parameters

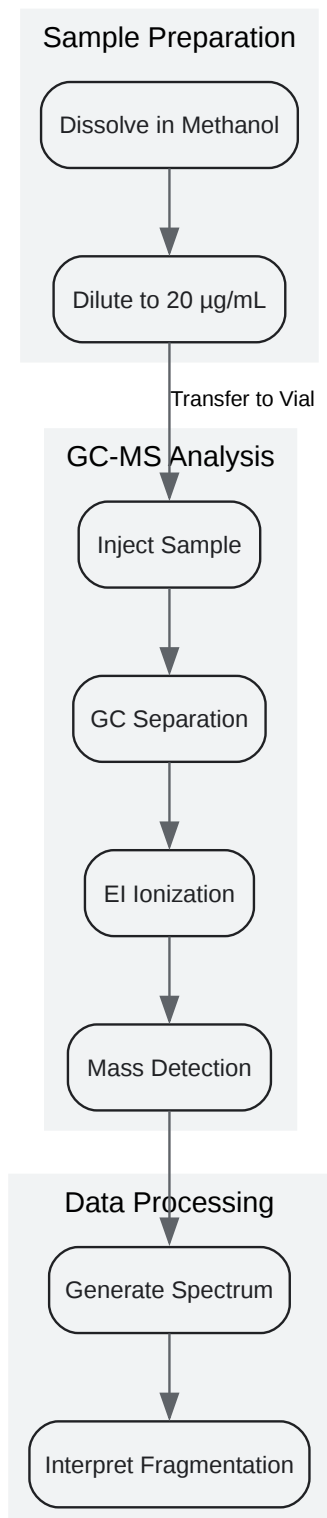
- Instrument: Agilent 5977B MSD or equivalent.
- Ionization Source: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Scan Range: m/z 35 - 400.

- Solvent Delay: 2.5 minutes.

## Visualizations: Diagrams of Workflow and Fragmentation

Visual diagrams are provided to clearly illustrate the experimental process and the predicted molecular fragmentation.

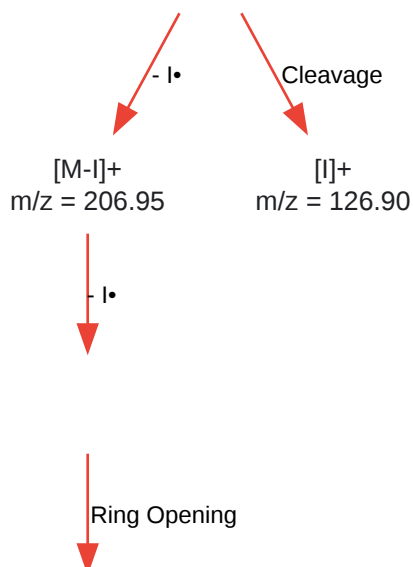
## GC-MS Analysis Workflow



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Caption: A logical workflow for the GC-MS analysis of **4,5-Diiodo-2-methyl-1H-imidazole**.

## Proposed Fragmentation Pathway



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Caption: Key fragmentation steps for **4,5-Diiodo-2-methyl-1H-imidazole** under electron ionization.

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